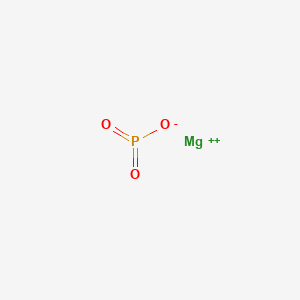

Magnesium phosphonate(1:1)

Description

Significance of Phosphonate (B1237965) Chemistry in Inorganic and Hybrid Materials Science

Phosphonate chemistry is foundational to the development of a diverse range of inorganic and hybrid materials. rsc.orgrsc.org The phosphonate group (-PO₃²⁻) acts as a versatile building block, capable of linking metal centers to form robust and thermally stable M-O-P bonds. tandfonline.com This has led to the creation of materials with varied architectures, from dense, layered structures to highly porous, three-dimensional frameworks. rsc.orgrsc.org The ability to incorporate organic functionalities into these structures by modifying the phosphonate ligand allows for the rational design of materials with tailored properties for applications in catalysis, ion exchange, proton conductivity, and photochemistry. rsc.orgtandfonline.com Metal phosphonate materials are recognized as a significant class of inorganic-organic hybrids, offering a bridge between the worlds of inorganic and organic chemistry. rsc.orgrsc.orgresearchgate.net

Overview of Magnesium's Role in Inorganic Chemistry and Advanced Materials

Magnesium, an alkaline earth metal, plays a crucial role in inorganic chemistry and the development of advanced materials. accessscience.com Its small ionic radius and +2 charge make it an effective Lewis acid, enabling it to form stable coordination compounds with a variety of ligands, including phosphonates. ncert.nic.in In the realm of materials science, magnesium is a key component in the synthesis of lightweight alloys and functional inorganic compounds. youtube.com Its incorporation into hybrid materials, such as metal-organic frameworks (MOFs), has been shown to yield structures with interesting properties, including porosity and catalytic activity. rsc.org The biocompatibility of magnesium also opens up avenues for its use in biomedical applications. nih.govnih.govnih.gov

Scope and Research Trajectories of Magnesium Phosphonate Systems

Research into magnesium phosphonate systems is driven by the quest for novel materials with enhanced functionalities. Current research trajectories focus on the synthesis of new magnesium phosphonate structures with controlled dimensionality and porosity. mdpi.com A significant area of investigation involves the use of various phosphonic acids as ligands to create complex architectures, such as one-dimensional chains, two-dimensional layers, and three-dimensional open frameworks. tandfonline.compsu.edu The exploration of hydrothermal and solvothermal synthesis methods has been instrumental in discovering new crystalline phases of magnesium phosphonates. tandfonline.comkobv.de Future research is directed towards harnessing the unique properties of these materials for specific applications, including luminescent materials, catalysts, and agents for environmental remediation. tandfonline.comrsc.org

Physicochemical Properties of Magnesium Phosphonate (1:1)

| Property | Value |

| Chemical Formula | MgPO₃H |

| Molecular Formula (PubChem) | MgO₃P⁺ |

| Molecular Weight | 103.28 g/mol |

| Exact Mass | 102.9435475 Da |

| Appearance | White crystalline powder |

| Solubility | Poorly soluble in organic solvents, soluble in water |

Data sourced from PubChem and general properties of phosphonates. nih.govwikipedia.org

Synthesis and Structure of Magnesium Phosphonates

The synthesis of magnesium phosphonates can be achieved through several methods, with hydrothermal synthesis being a common approach for obtaining crystalline materials. tandfonline.com For instance, a novel one-dimensional chain magnesium phosphonate, [Mg(H₄L)(H₂O)₃]n (where H₄L²⁻ = HN(CH₂PO₃H)₃)²⁻), has been synthesized under hydrothermal conditions. tandfonline.com In this structure, the magnesium ion is coordinated to phosphonate oxygen atoms and water molecules, forming MgO₆ octahedra. These octahedra are linked by the phosphonate groups to create a chain structure. tandfonline.com

Another synthetic route involves heating mixed divalent metal hydroxides, such as magnesium-zinc (B8626133) hydroxides, with a phosphonic acid. psu.edu This method has been used to prepare layered mixed metal phosphonates of the type Mg₁₋ₓZnₓ(O₃PR)·H₂O. psu.edu

The crystal structure of magnesium phosphonates can vary significantly depending on the synthesis conditions and the nature of the phosphonate ligand used. While simple 1:1 magnesium phosphonate would consist of Mg²⁺ ions and PO₃H²⁻ ions in a crystal lattice, more complex structures are often the focus of research. These can range from one-dimensional chains to two-dimensional layered structures and three-dimensional frameworks. tandfonline.compsu.edu For example, in the aforementioned 1D chain structure, the chains are further interlinked by hydrogen bonds to form a 3D network. tandfonline.com

Detailed Research Findings

Recent research has highlighted the potential of magnesium phosphonate materials in various fields. A study on a magnesium phosphonate metal-organic framework demonstrated its excellent performance for the sensing and removal of lead(II) from aqueous solutions. rsc.org This was attributed to the presence of free carboxylate groups on the pore surface of the MOF. rsc.org

In another study, a novel one-dimensional magnesium phosphonate was synthesized and found to exhibit blue fluorescent emission, suggesting its potential as a candidate for blue light luminescent materials. tandfonline.com The luminescent properties of metal phosphonates are an active area of research, with potential applications in lighting and display technologies.

Properties

InChI |

InChI=1S/Mg.HO3P/c;1-4(2)3/h;(H,1,2,3)/q+2;/p-1 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJAXZLJOARMVRC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)=O.[Mg+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgO3P+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14332-25-3 | |

| Record name | Magnesium phosphonate(1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014332253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium phosphonate(1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Methodologies for Magnesium Phosphonate 1:1

Solution-Phase Synthesis Techniques

Solution-phase synthesis represents a common and versatile approach for the preparation of magnesium phosphonate (B1237965) (1:1). These methods involve the reaction of soluble precursors in a liquid medium, allowing for control over the nucleation and growth of the final product.

Precipitation Methods and Controlled Crystallization

Precipitation is a widely utilized method for synthesizing magnesium phosphonate (1:1) from aqueous solutions. This technique typically involves combining a soluble magnesium salt, such as magnesium chloride or magnesium nitrate (B79036), with a source of phosphonate ions, leading to the formation of an insoluble product that precipitates out of the solution. jst.go.jpresearchgate.net The crystalline structure and composition of the resulting magnesium phosphonate are highly dependent on the reaction conditions. ontosight.ai

Controlled crystallization is a refinement of the precipitation method that aims to produce materials with specific morphologies and larger crystal sizes. By carefully controlling factors such as the rate of addition of reactants, temperature, and stirring, the supersaturation of the solution can be managed to favor crystal growth over nucleation. For instance, the thermal decomposition of a crystalline struvite (MgNH₄PO₄·6H₂O) precursor, which itself can be synthesized from supersaturated aqueous solutions, can lead to the formation of mesoporous magnesium phosphate (B84403), highlighting the importance of the precursor's crystalline form. rsc.org

Hydrothermal and Solvothermal Synthetic Routes

Hydrothermal and solvothermal synthesis are powerful techniques for preparing crystalline materials from solutions under elevated temperatures and pressures. In a typical hydrothermal synthesis of a magnesium phosphonate, a mixture of a magnesium salt and a phosphonic acid is heated in water within a sealed container, such as a Teflon-lined autoclave. tandfonline.commdpi.com This method facilitates the dissolution of reactants and promotes the crystallization of the product, often leading to the formation of well-defined crystal structures. dicp.ac.cntandfonline.com

For example, novel magnesium phosphonate structures have been synthesized under hydrothermal conditions using various phosphonate ligands. tandfonline.comresearchgate.netingentaconnect.com While many of these studies focus on more complex, organically-linked frameworks, the underlying principle of using elevated temperatures to drive the reaction between magnesium ions and phosphonate groups in a solvent is fundamental. mdpi.com Solvothermal synthesis is a similar approach where a non-aqueous solvent is used, which can influence the resulting crystal phase and morphology of the magnesium phosphonate.

Influence of pH and Reactant Stoichiometry on Product Formation

The pH of the reaction medium and the stoichiometry of the reactants are critical parameters that significantly influence the formation and composition of magnesium phosphonate precipitates. onepetro.orgresearchgate.net The speciation of phosphonic acid is pH-dependent, meaning the charge and protonation state of the phosphonate ions in solution change with pH. This, in turn, affects their coordination behavior with magnesium ions. onepetro.org

Studies have shown that as the pH increases, the molar ratio of magnesium to phosphonate in the resulting solid complex can also increase up to a certain maximum, which is dependent on the specific phosphonate used. onepetro.orgresearchgate.net For instance, in the presence of aminotris(methylenephosphonic acid) (ATMP), the amount of precipitate formed is affected by the solution pH, with changes in the molar ratio of divalent cations (like Mg²⁺) to ATMP observed at different pH values. nih.gov At a low pH of 1.5, magnesium ions have a minimal effect on the precipitate's composition, but at higher pH levels (4 and 7), magnesium can replace calcium in mixed-metal phosphonate precipitates. nih.gov

The stoichiometry of the reactants, specifically the molar ratio of magnesium to the phosphonate source, directly impacts the structure and composition of the final product. jst.go.jpresearchgate.net Research on mixed calcium and magnesium phosphonate complexes has demonstrated that the stoichiometry of the solid precipitate depends on the nature of the phosphonate, the solution pH, the binding constants of the phosphonate to the metal ions, and the molar ratio of the metal ions in the solution. onepetro.orgresearchgate.net Similarly, in the synthesis of struvite, a related magnesium phosphate compound, the ratio of magnesium to phosphate and ammonium (B1175870) in the starting solution is a key factor in controlling the product formation. acs.org

Table 1: Influence of pH and Reactant Stoichiometry on Magnesium Phosphonate Synthesis

| Parameter | Effect on Synthesis | Research Findings |

|---|---|---|

| pH | Influences the speciation of phosphonate ions and the composition of the precipitate. onepetro.orgresearchgate.net | At low pH (e.g., 1.5), the effect of Mg²⁺ on the precipitate composition can be minimal, while at higher pH (e.g., 4 and 7), Mg²⁺ can be incorporated into the solid. nih.gov The combined molar ratio of metal ions to phosphonate in the precipitate tends to increase with pH. onepetro.org |

| Reactant Stoichiometry | Determines the molar ratios of the constituents in the final product and can influence the crystal structure. jst.go.jp | The stoichiometry of the solid precipitate (e.g., the Mg²⁺/phosphonate ratio) is dependent on the initial molar ratios of the reactants in the solution. onepetro.orgresearchgate.net In related systems, such as struvite synthesis, controlling the [Mg]:[PO₄³⁻] ratio is crucial for product formation. acs.org |

Solid-State and Mechanochemical Synthesis Approaches

Solid-state and mechanochemical methods offer alternative, often solvent-free, routes to magnesium phosphonate (1:1). These techniques rely on the direct reaction between solid precursors, activated by mechanical force or heat.

Mechanochemical Activation for Magnesium Phosphonate Preparation

Mechanochemical synthesis involves the use of mechanical energy, typically through ball milling, to induce chemical reactions between solid reactants. nih.gov This approach is considered a green chemistry method as it often proceeds without the need for solvents. The preparation of magnesium-containing phosphonates has been successfully demonstrated using this technique. nih.gov

In a typical mechanochemical synthesis, a magnesium source, such as magnesium oxide or magnesium hydroxide (B78521), is milled together with a solid phosphorus-containing reactant. nih.gov For example, single-phase magnesium-substituted hydroxyapatite (B223615) has been formed by milling with magnesium hydroxide or monomagnesium phosphate. nih.govsemanticscholar.org The high-energy impacts during milling can break down the crystal lattices of the reactants, creating fresh, reactive surfaces and promoting the formation of the desired product. The synthesis of dittmarite (NH₄MgPO₄·H₂O), a related compound, has been achieved by milling talc (B1216) with NH₄H₂PO₄. rsc.org The efficiency and outcome of mechanochemical synthesis can be influenced by factors such as milling time, speed, and the presence of small amounts of liquid (liquid-assisted grinding). acs.org

Thermal Decomposition Routes from Precursors

Thermal decomposition is a synthetic route where a precursor compound is heated to a specific temperature, causing it to break down and form the desired magnesium phosphonate. The nature of the final product depends on the composition of the precursor and the decomposition temperature. chalcogen.ro

A notable example is the thermal decomposition of hydrated magnesium hydrogen phosphates, such as MgHPO₄·3H₂O. researchgate.net When heated, these compounds lose their water of hydration and can undergo further transformations to form pyrophosphates at higher temperatures. researchgate.netchalcogen.ro The thermal decomposition of struvite (MgNH₄PO₄·6H₂O) has also been studied as a method to produce mesoporous magnesium phosphate. rsc.org This process involves the release of water and ammonia (B1221849), leading to a pseudomorphic transformation of the original crystal into an amorphous, porous material. rsc.org The thermal stability of the precursor is a key factor; for instance, magnesium-substituted hydroxyapatite shows lower thermal stability than its unsubstituted counterpart, decomposing into a mixture of phases upon heating. semanticscholar.org

Table 2: Thermal Decomposition for Magnesium Phosphonate Synthesis

| Precursor Compound | Decomposition Temperature | Product |

|---|---|---|

| MgHPO₄·3H₂O | < 200°C | Elimination of crystal water. chalcogen.ro |

| MgHPO₄·3H₂O | ~645°C | Crystallization of Mg₂P₂O₇. chalcogen.roresearchgate.net |

| MgNH₄PO₄·6H₂O (Struvite) | 70–250 °C | Amorphous, mesoporous magnesium phosphate. rsc.org |

| Mg₃(PO₄)₂·5H₂O | ~670°C | Crystallization of Mg₃(PO₄)₂. chalcogen.ro |

Microwave-Assisted Synthesis Strategies

Microwave-assisted synthesis has emerged as a powerful technique for the production of magnesium phosphonate compounds, offering significant advantages in terms of reaction speed, energy efficiency, and product yields compared to conventional hydrothermal methods. mdpi.comnih.gov This approach utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, which can dramatically accelerate crystallization processes. mdpi.comrsc.org

A notable example is the synthesis of a pillared-layered magnesium tetraphosphonate framework, {Mg[(HO₃PCH₂)₂N(CH₂)₆N(CH₂PO₃H₂)₂]·(H₂O)}n. mdpi.com When produced via traditional hydrothermal heating at 140 °C, the reaction requires seven days to complete. mdpi.com In stark contrast, the microwave-assisted method, conducted at the same temperature with a fixed power of 850 W, yields the desired product in just 30 minutes with higher yields. mdpi.com This drastic reduction in reaction time highlights the efficiency of microwave heating. mdpi.com The technique has also been used to synthesize a different anhydrous phase, {Mg[(HO₃PCH₂)₂N(CH₂)₆N(CH₂PO₃H₂)₂]}n, by increasing the temperature to 180 °C. mdpi.com

Microwave-assisted hydrothermal methods are also instrumental in fabricating specific nanostructures. Researchers have reported the rapid, surfactant-free synthesis of magnesium phosphate hydrate (B1144303) nanosheets in aqueous solutions. rsc.orgresearchgate.net The morphology and crystallinity of the products are influenced by key parameters such as pH and temperature. rsc.org For instance, amorphous magnesium phosphate nanospheres have been successfully produced using a microwave-assisted approach. nih.gov This level of control is crucial for developing materials for various applications. researchgate.netnih.gov

Furthermore, this method provides a novel solution to common problems in materials synthesis, such as the exothermic reactions that occur during the setting of magnesium phosphate cements. nih.gov Microwave irradiation can remove water from the cement paste, temporarily halting the reaction and preventing tissue-damaging heat generation, while preserving the active precursors. The setting can be reinitiated later by adding water, resulting in a non-exothermic hardening process with improved mechanical properties. nih.gov

Table 1: Comparison of Synthesis Methods for a Magnesium Tetraphosphonate

| Parameter | Conventional Hydrothermal Synthesis mdpi.com | Microwave-Assisted Synthesis mdpi.com |

|---|---|---|

| Compound | {Mg[(HO₃PCH₂)₂N(CH₂)₆N(CH₂PO₃H₂)₂]·(H₂O)}n | {Mg[(HO₃PCH₂)₂N(CH₂)₆N(CH₂PO₃H₂)₂]·(H₂O)}n |

| Temperature | 140 °C | 140 °C |

| Reaction Time | 7 days | 30 minutes |

| Yield | ~52% (based on metal) | Higher than conventional |

| Energy Source | Convection oven | Microwave (850 W) |

Green Chemistry Approaches in Magnesium Phosphonate Synthesis

The principles of green chemistry, which aim to minimize or eliminate hazardous substances and promote energy efficiency, are increasingly being applied to the synthesis of phosphonates. rsc.orgsciencedaily.com These approaches include the use of water as a benign solvent, solvent-free reaction conditions, and the application of energy-efficient methods like microwave and ultrasound irradiation. rsc.org

One innovative green strategy involves the use of "ecocatalysts" for the synthesis of α-hydroxyphosphonates. nih.gov These catalysts, termed "Eco-MgZnOx," are derived from the simple thermal treatment of Zn-hyperaccumulating plants, such as Arabidopsis halleri, and require no further chemical modification. nih.gov These plant-derived materials are naturally rich in mixed zinc-magnesium and iron-magnesium oxides. nih.gov The synthesis of α-hydroxyphosphonates proceeds under solventless conditions, and the ecocatalyst can be recovered and reused multiple times, adding to the sustainability of the process. nih.gov Computational studies suggest that the basic magnesium oxide (MgO) surface plays a key role in the initial deprotonation step of the reaction mechanism. nih.gov

The adoption of microwave-assisted synthesis in aqueous, surfactant-free media, as described in the synthesis of magnesium phosphate hydrate nanosheets, is another example of a green chemistry approach. rsc.org This method is considered environmentally friendly due to its rapidity, the absence of organic surfactants, and the use of water as the solvent. rsc.org

Table 2: Overview of Green Chemistry Strategies in Phosphonate Synthesis

| Green Strategy | Description | Example Application | Reference |

|---|---|---|---|

| Biosourced Catalysts | Use of catalysts derived from biomass to promote reactions under mild, solvent-free conditions. | "Eco-MgZnOx" from Arabidopsis halleri for α-hydroxyphosphonate synthesis. | nih.gov |

| Microwave-Assisted Synthesis | Using microwave energy to drastically reduce reaction times and energy consumption. | Rapid synthesis of magnesium phosphonates and nanosheets. | mdpi.comrsc.org |

| Aqueous Media | Employing water as a safe and environmentally benign solvent. | Synthesis of magnesium phosphate hydrate nanosheets. | rsc.org |

| Solvent-Free Conditions | Conducting reactions without a solvent to reduce waste. | Ecocatalyzed hydrophosphonylation of aldehydes. | nih.gov |

Directed Synthesis of Specific Magnesium Phosphonate Architectures

The ability to control the final structure of a material is crucial for tailoring its properties and function. In the field of magnesium phosphonates, researchers have developed various strategies to direct the synthesis toward specific architectures, ranging from one-dimensional (1D) chains to complex three-dimensional (3D) metal-organic frameworks (MOFs).

The choice of reaction conditions is a primary tool for structural control. For example, in the hydrothermal synthesis of magnesium tetraphosphonates, temperature plays a determinative role. A hydrated, pillared-layered structure is formed at 140 °C, while a distinct anhydrous phase is produced at 180 °C. mdpi.com Similarly, solvothermal synthesis using a specific phosphonate ligand (H₃PCD) under carefully controlled acidic conditions yields a 3D porous MOF, [Mg(H₂PCD)₂(H₂O)₂]·2H₂O, where free carboxylate groups are intentionally left on the pore surfaces to act as functional sites. rsc.org

The selection of the organic phosphonate ligand is also fundamental to directing the final architecture. The hydrothermal reaction of magnesium nitrate with a triphosphonate ligand, nitrilotris(methylenephosphonic acid) (H₆L), results in the formation of a 1D chain structure, [Mg(H₄L)(H₂O)₃]n. researchgate.nettandfonline.com In this architecture, MgO₆ polyhedra are connected by the phosphonate groups to create the chains, which are then interlinked by hydrogen bonds to build up a 3D network. tandfonline.com The use of a trigonal phosphonate ligand has been shown to produce isostructural 3D MOFs with alkaline-earth metals. rsc.org

Even subtle changes in the synthetic method can lead to different architectures. A discrete dimeric magnesium phosphonate unit, [Mg₂(PAIBA)₂(H₂O)₆]·6H₂O, was synthesized by allowing slow evaporation of the solvent at ambient temperature. acs.org In the solid state, these discrete units and water molecules self-assemble through extensive hydrogen bonding to form a complex, binodal 6,10-connected 3D network. acs.org

Table 3: Directed Synthesis of Magnesium Phosphonate Architectures

| Target Architecture | Synthetic Method | Key Parameters | Resulting Compound | Reference |

|---|---|---|---|---|

| Pillared-Layered Framework | Hydrothermal / Microwave | Temperature (140 °C vs. 180 °C) | {Mg[(HO₃PCH₂)₂N(CH₂)₆N(CH₂PO₃H₂)₂]·(H₂O)}n | mdpi.com |

| 1D Chain | Hydrothermal | Specific triphosphonate ligand | [Mg(H₄L)(H₂O)₃]n | researchgate.nettandfonline.com |

| 3D Porous MOF | Solvothermal | Acidic pH, specific ligand (H₃PCD) | [Mg(H₂PCD)₂(H₂O)₂]·2H₂O | rsc.org |

| 3D H-Bonded Network | Slow Evaporation | Ambient temperature, aqueous solution | [Mg₂(PAIBA)₂(H₂O)₆]·6H₂O | acs.org |

Structural Elucidation and Advanced Characterization of Magnesium Phosphonate 1:1

Spectroscopic Characterization Techniques

Spectroscopy offers a powerful lens into the atomic and molecular-level features of magnesium phosphonate (B1237965), revealing details about chemical bonding, coordination environments, and elemental composition.

Infrared (IR) Spectroscopy for Ligand Coordination Analysis

Infrared (IR) spectroscopy is a fundamental technique used to confirm the formation of magnesium phosphonate and to analyze the coordination between the phosphonate ligand and the magnesium ion. The analysis focuses on the vibrational frequencies of the phosphonate group (PO₃) and water molecules, which are sensitive to their chemical environment.

In the free phosphonic acid ligand, characteristic vibrational bands for P-OH, P=O, and P-C groups are observed. Upon coordination to the magnesium ion in a 1:1 molar ratio, significant shifts in these bands occur, providing evidence of bond formation. The FTIR spectra of magnesium phosphonate compounds typically show a broad band in the region of 3320 cm⁻¹, which is assigned to the stretching vibrations of Mg-coordinated water molecules. researchgate.net The interaction between the hydrated Mg²⁺ ion and the phosphonate group can be probed by observing the asymmetric stretching vibration of the PO₂⁻ group. acs.orgnih.gov

The vibrational absorptions corresponding to the bending bands of H-O(P) are also present. chalcogen.ro In mixed-metal magnesium-zinc (B8626133) phosphonates, the IR spectra show many similarities, indicating a consistent coordination mode of the phosphonate ligand across these materials. psu.edu The analysis of these spectra helps to confirm the formation of the magnesium phosphonate compound and provides insight into the nature of the metal-ligand bond. researchgate.net

Table 1: Typical Infrared (IR) Spectroscopy Bands for Magnesium Phosphonates

| Wavenumber (cm⁻¹) | Assignment | Interpretation |

| ~3320 | ν(O-H) of H₂O | Stretching vibration of magnesium-coordinated water molecules. researchgate.net |

| 2900-3100 | ν(C-H) | Stretching vibrations of the organic moiety of the phosphonate ligand. |

| ~2400 | O-H stretching | May indicate strong hydrogen bonding within the structure. nih.gov |

| 1150-1250 | ν(P=O) | Stretching vibration of the phosphoryl group; shifts upon coordination. |

| 950-1050 | ν(P-O) | Stretching vibrations of the P-O single bonds in the PO₃ group. |

| 740-780 | δ(H-O-P) | Bending vibrations involving phosphonate hydroxyl groups. chalcogen.ro |

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P MAS NMR)

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the local environment of specific nuclei within the crystal lattice of magnesium phosphonate. ³¹P and ²⁵Mg are the key nuclei of interest.

³¹P Magic Angle Spinning (MAS) NMR: With its 100% natural abundance and spin of 1/2, the ³¹P nucleus is an excellent probe for studying the structure of phosphonates. mdpi.com ³¹P MAS NMR spectra provide information on the number of distinct phosphorus environments, the nature of the P-O-Mg linkages, and the presence of protonated vs. deprotonated phosphonate groups. minsocam.org The chemical shift (δ) of the ³¹P nucleus is highly sensitive to its coordination environment. For instance, in mixed magnesium-zinc methylphosphonates, the ³¹P MAS NMR spectrum shows distinct resonances for the pure zinc phosphonate (around 16.2 ppm) and the pure magnesium phosphonate (around 19.5 ppm), with intermediate shifts observed for the mixed-metal compositions. psu.edu This demonstrates the ability of ³¹P NMR to distinguish between different metal coordination environments. Theoretical calculations combined with experimental data can help determine the binding mode, such as bidentate coordination, between magnesium and phosphate (B84403) groups. nih.gov

²⁵Mg Solid-State NMR: Characterizing the magnesium environment directly is possible through ²⁵Mg solid-state NMR. However, this is more challenging due to the low natural abundance (10.1%) and the quadrupolar nature of the ²⁵Mg nucleus (spin 5/2). researchgate.net Despite these difficulties, studies performed at very high magnetic fields have successfully characterized a series of magnesium phosphate compounds. acs.org The ²⁵Mg NMR parameters, such as the isotropic chemical shift and the quadrupolar coupling constant, are sensitive to the coordination number and geometry of the Mg²⁺ ion. researchgate.netacs.org These measurements can confirm if magnesium is, for example, in an octahedral coordination environment, as is common in these structures. psu.edu

Table 2: Representative Solid-State NMR Data for Magnesium Phosphonates and Related Compounds

| Nucleus | Technique | Typical Chemical Shift (δ) / ppm | Information Obtained |

| ³¹P | MAS NMR | +10 to +25 | Number of unique phosphorus sites, coordination mode of the phosphonate group. psu.eduresearchgate.net |

| ³¹P | MAS NMR | +0.5 to -5 | Can indicate the presence of amorphous hydrated orthophosphate phases. researchgate.net |

| ²⁵Mg | MAS NMR | ~26 (vs. 3 M MgSO₄(aq)) | Probes the local coordination environment (e.g., octahedral) of the Mg²⁺ ion. researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical oxidation states of the atoms within the top few nanometers of the magnesium phosphonate material. nasa.gov This is particularly useful for confirming the presence of magnesium, phosphorus, oxygen, and carbon on the surface and for investigating the nature of their chemical bonding.

The XPS spectrum provides binding energies for the core-level electrons of each element. The Mg 2p, P 2p, O 1s, and C 1s peaks are of primary interest. The binding energy of the Mg 2p peak for magnesium phosphonate is expected to be higher than that of metallic magnesium, indicating the +2 oxidation state. Studies on various magnesium compounds show that the Mg 2p binding energy for MgO and Mg(OH)₂ is around 50.4-50.8 eV. researchgate.net The P 2p peak confirms the presence of the phosphonate group, with a binding energy characteristic of pentavalent phosphorus in a phosphate or phosphonate environment. The O 1s spectrum is often complex and can be deconvoluted into multiple components corresponding to different oxygen environments, such as P=O, P-O-Mg, and adsorbed water or hydroxides. acs.org Analysis of the relative signal intensities allows for the quantification of the surface elemental ratios. acs.org

Table 3: Expected Binding Energies in XPS Analysis of Magnesium Phosphonate

| Spectral Region | Expected Binding Energy (eV) | Inferred Chemical State |

| Mg 2p | ~50.5 - 51.8 | Mg²⁺ in a phosphonate/oxide/hydroxide (B78521) environment. researchgate.net |

| P 2p | ~133 - 134 | P(V) in a phosphonate (PO₃) group. |

| O 1s | ~531 - 533 | Oxygen in P-O-Mg, P=O, Mg-OH, and H₂O environments. researchgate.netacs.org |

| C 1s | ~285.0 | Adventitious carbon (for referencing); organic backbone of the ligand. |

Diffraction-Based Structural Analysis

X-ray diffraction techniques are the cornerstone for determining the crystal structure of solid materials, providing definitive information on phase purity, crystal system, and the precise arrangement of atoms in the lattice.

Powder X-ray Diffraction (PXRD) for Phase Identification and Crystal Structure Determination

Powder X-ray Diffraction (PXRD) is the primary method for identifying the crystalline phases present in a synthesized magnesium phosphonate sample. The resulting diffraction pattern serves as a fingerprint for the material. For magnesium phosphonate (1:1) and its analogues, PXRD data confirms a lamellar (layered) structure. psu.edu

Studies on a series of isostructural divalent metal phosphonates, M(II)(O₃PR)·H₂O (where M can be Mg, Zn, Co, etc.), show that they crystallize in an orthorhombic system with the space group Pmn2₁. psu.edu The unit cell parameters vary depending on the size of the organic group (R) on the phosphonate, but the b and c parameters remain relatively constant. The diffraction patterns are often characterized by intense basal peaks at low 2θ angles, which correspond to the interlayer spacing of the layered structure. mdpi.com The successful synthesis of phase-pure magnesium phosphonate is confirmed when the experimental PXRD pattern matches a reference pattern from a database or a calculated pattern from single-crystal data. chalcogen.ro In some cases, Rietveld refinement of the PXRD data can be used to solve or refine the crystal structure, especially when single crystals are not available. mdpi.com

Table 4: Representative Powder X-ray Diffraction Data for a Layered Metal Phosphonate Structure

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | psu.edu |

| Space Group | Pmn2₁ | psu.edu |

| a (Å) | Varies with organic group R | psu.edu |

| b (Å) | ~5.55 - 5.69 | psu.edu |

| c (Å) | ~4.71 - 4.86 | psu.edu |

Single-Crystal X-ray Diffraction for Atomic Arrangement and Unit Cell Parameters

Single-Crystal X-ray Diffraction (SCXRD) provides the most definitive and detailed structural information, including precise atomic coordinates, bond lengths, bond angles, and unit cell parameters. While obtaining single crystals of simple magnesium phosphonate (1:1) can be challenging, studies on related, more complex systems reveal key structural features that can be inferred for the 1:1 compound.

Table 5: Typical Structural Parameters from Single-Crystal XRD of Magnesium Phosphonates

| Structural Feature | Typical Value / Description | Reference |

| Mg²⁺ Coordination Geometry | Octahedral (6-coordinate) | csic.esacs.org |

| Coordinating Atoms | Oxygen atoms from phosphonate groups and water molecules | csic.esmdpi.com |

| Mg-O Bond Lengths | 2.020 - 2.125 Å | csic.esacs.org |

| Phosphonate Coordination Mode | Bridging ligand, connecting multiple Mg²⁺ centers | mdpi.com |

| Overall Structure | Extended coordination polymer (layered or 3D framework) or salt with hydrated Mg²⁺ cations | mdpi.commdpi.com |

Thermodiffraction Studies for In-Situ Phase Transformations

Thermodiffraction, a technique that combines X-ray diffraction (XRD) with controlled heating, is a powerful tool for observing real-time phase transformations in materials. While specific thermodiffraction studies solely on magnesium phosphonate (1:1) are not extensively detailed in the public literature, the thermal behavior of related magnesium phosphate and phosphonate compounds provides valuable insights into potential transformations.

For instance, studies on magnesium ammonium (B1175870) phosphate (struvite) have shown distinct phase changes upon heating. nih.gov At around 100°C, it dehydrates to form magnesium ammonium phosphate monohydrate. nih.gov Further heating above 200°C leads to the removal of ammonia (B1221849) and more water, resulting in the formation of amorphous magnesium pyrophosphate (Mg₂P₂O₇). nih.gov This amorphous phase then crystallizes at temperatures exceeding 600°C. nih.gov It is plausible that magnesium phosphonate (1:1) undergoes analogous transformations, such as dehydration and subsequent conversion to other magnesium phosphate species at elevated temperatures. In-situ thermodiffraction experiments would be instrumental in identifying the precise temperatures and crystalline structures of these transformation products.

Thermal Analysis Methodologies

Thermal analysis techniques are essential for quantifying the thermal stability, decomposition pathways, and water content of magnesium phosphonate (1:1).

Thermogravimetric Analysis (TGA) for Decomposition and Water Content Assessment

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature. For hydrated forms of magnesium phosphonates, TGA can precisely determine the amount of water of crystallization. The initial weight loss observed in a TGA curve typically corresponds to the removal of water molecules. For example, in magnesium-zinc phosphonates, a mass loss is observed which is associated with dehydration. psu.edu

Following dehydration, further mass loss at higher temperatures indicates the decomposition of the phosphonate group and the organic component in related organophosphonate compounds. psu.edu For magnesium phosphonate (1:1), this would involve the breakdown of the HPO₃²⁻ anion. The final residual mass at the end of the TGA experiment can help identify the resulting stable oxide or pyrophosphate. In the case of some mixed metal phosphonates, the final product has been identified as mixed metal pyrophosphates. psu.edu

Differential Thermal Analysis (DTA) for Thermal Events

Differential thermal analysis (DTA) measures the temperature difference between a sample and an inert reference as they are subjected to the same heating program. This technique identifies exothermic (heat-releasing) and endothermic (heat-absorbing) events.

For magnesium phosphonates and related compounds, DTA reveals several key thermal events:

Endothermic Peaks: The initial endothermic peaks at lower temperatures are typically attributed to dehydration, the loss of water of crystallization. nih.gov

Exothermic Peaks: At higher temperatures, exothermic peaks can signify crystallization of amorphous phases formed during decomposition or oxidation of organic components in related materials. nih.govpsu.edu For instance, in the MgO-NH₄H₂PO₄ system, an exothermic peak around 140°C corresponds to the formation of MgNH₄PO₄·H₂O, and another around 550°C is associated with the crystallization of Mg(PO₃)₂. nih.gov The decomposition of some magnesium-zinc phosphonates shows an exothermic mass loss between 520-550°C due to the oxidation of the organic part. psu.edu

The combination of TGA and DTA provides a comprehensive thermal profile of magnesium phosphonate (1:1), detailing its stability range and the nature of its thermal transformations.

Microscopic and Morphological Characterization

Microscopy techniques are vital for understanding the surface morphology, particle size, and internal structure of magnesium phosphonate (1:1), which are critical properties influencing its performance in various applications.

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size

Scanning electron microscopy (SEM) provides high-resolution images of the sample surface. Studies on various magnesium phosphates have demonstrated the utility of SEM in revealing their morphology. For instance, SEM images of synthesized magnesium phosphate nanoparticles have shown them to be clustered particles with sizes in the range of 1-3 µm. chalcogen.ro The morphology can vary significantly depending on the synthesis conditions. For example, magnesium ammonium phosphate (struvite) crystals recovered from wastewater have been observed to have regular and consistent shapes and sizes, often precipitating on the surface of a seed material. nih.gov In contrast, other recovered magnesium phosphates can be irregular in size and shape. nih.gov The application of SEM to magnesium phosphonate (1:1) would similarly elucidate its particle shape, size distribution, and surface texture.

Transmission Electron Microscopy (TEM) for Nanostructure and Microstructure

Transmission electron microscopy (TEM) offers even higher magnification than SEM, allowing for the visualization of the internal structure, including crystallinity and the arrangement of nanoscale features. TEM analysis of nano-sized magnesium phosphates has revealed irregularly shaped nanoparticles with sizes ranging from 20 to 200 nm. chalcogen.ro This level of detail is crucial for understanding the material at the nanoscale. For magnesium phosphonate (1:1), TEM could be used to examine its crystal lattice, identify any defects or dislocations, and characterize its microstructure, providing insights that are complementary to the surface information obtained from SEM.

Atomic Force Microscopy (AFM) for Surface Topography and Coating Uniformity

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique instrumental in characterizing the surface of Magnesium Phosphonate(1:1) coatings. By scanning a sharp tip over the material's surface, AFM generates three-dimensional topographic maps, offering nanoscale insights into surface morphology, texture, and the uniformity of the coating. ebatco.comresearchgate.net This analysis is critical for understanding how processing conditions affect the final surface characteristics, which in turn influence the material's performance in various applications.

AFM imaging of magnesium phosphonate coatings reveals key topographical features. The technique can quantify the degree of surface roughness, which is a crucial parameter for applications requiring specific surface interactions. mdpi.com Studies on similar magnesium-based coatings, such as magnesium phosphate and various alloys, have demonstrated that AFM can effectively map and quantify surface parameters. bepls.comresearchgate.net For instance, analysis of magnesium alloy surfaces has shown that different surface treatments result in distinct topographical features and roughness values, which are clearly visualized and measured by AFM. bepls.commostwiedzy.pl

The uniformity of a magnesium phosphonate coating is vital for its protective properties. AFM can detect inconsistencies such as cracks, pinholes, or aggregations that might compromise the coating's integrity. researchgate.net By performing area scans, it is possible to assess the homogeneity of the crystal structure and particle distribution across the surface. The data obtained can be presented as 2D and 3D images, providing a clear visual representation of the surface landscape. Quantitative data, including average roughness (Sa), root mean square roughness (Sq), and maximum peak-to-valley height (Sz), are derived from these images to provide a statistical description of the surface topography. ebatco.com

Table 1: Representative AFM Surface Roughness Parameters for a Magnesium Phosphonate(1:1) Coating

| Parameter | Value | Description |

| Average Roughness (Sa) | 45.5 nm | The arithmetic average of the absolute values of the surface height deviations measured from the mean plane. |

| Root Mean Square Roughness (Sq) | 58.2 nm | The root mean square average of height deviations taken from the mean data plane. |

| Maximum Peak-to-Valley Roughness (Sz) | 155.0 nm | The vertical distance between the highest peak and the lowest valley in the analyzed area. |

| Surface Skewness (Ssk) | -0.2 | A measure of the asymmetry of the surface deviation profile about the mean plane. |

| Surface Kurtosis (Sku) | 3.1 | A measure of the "peakedness" or sharpness of the surface height distribution. |

Pore Structure and Porosity Characterization in Magnesium Phosphonate Frameworks

The functionality of magnesium phosphonate frameworks in applications such as catalysis, sorption, and separation is intrinsically linked to their pore structure. Characterizing the porosity, including the specific surface area, pore volume, and pore size distribution, is therefore essential. Techniques such as gas sorption analysis and Small-Angle X-ray Scattering (SAXS) provide detailed quantitative and qualitative information about the porous nature of these materials. nih.govuantwerpen.be

N2 Sorption Analysis for Surface Area and Pore Volume Determination

Nitrogen (N2) sorption analysis at 77 K is a standard and powerful technique for characterizing the porous properties of materials like magnesium phosphonate. clays.org The method involves measuring the amount of nitrogen gas adsorbed by the material at various relative pressures, generating an adsorption-desorption isotherm. The shape of this isotherm provides initial qualitative information about the pore structure. researchgate.net

For instance, research on a related compound, Magnesium Aminoethyl Phosphonate (Mg(AEP)(H2O)), revealed a Type IV isotherm. rsc.org This isotherm type is characteristic of mesoporous materials (pore diameters between 2 and 50 nm) and is distinguished by a hysteresis loop, which arises from the capillary condensation of nitrogen within the mesopores. clays.orgresearchgate.net

From the N2 sorption data, several key parameters are calculated. The Brunauer-Emmett-Teller (BET) method is widely used to determine the specific surface area of the material. nist.gov For the Mg(AEP)(H2O) nanoparticles, a high specific surface area of 322 m²/g was reported, indicating a significant amount of accessible surface for molecular interactions. rsc.org The total pore volume is typically determined from the amount of gas adsorbed at a relative pressure close to unity. nist.gov Furthermore, methods like the Barrett-Joyner-Halenda (BJH) analysis can be applied to the desorption branch of the isotherm to calculate the pore size distribution, revealing the range and prevalence of different pore sizes within the material. researchgate.net For Mg(AEP)(H2O), a pore volume of 0.9 cm³/g was calculated. rsc.org The development of porosity in such materials is often linked to the spaces and fissures between the constituent nanoparticles. rsc.org

Table 2: N2 Sorption Analysis Data for a Mesoporous Magnesium Phosphonate Material

| Parameter | Value | Method | Significance |

| Isotherm Type | Type IV | IUPAC Classification | Indicates the presence of mesopores (2-50 nm). rsc.org |

| BET Specific Surface Area | 322 m²/g | Brunauer-Emmett-Teller rsc.org | Quantifies the total surface area available for adsorption. |

| Total Pore Volume | 0.9 cm³/g | Barrett-Joyner-Halenda rsc.org | Represents the total volume of accessible pores. |

| Average Pore Diameter | ~11 nm | BJH Analysis | Provides an average size of the material's pores. |

Small-Angle X-ray Scattering (SAXS) for Mesoporous Structure Analysis

Small-Angle X-ray Scattering (SAXS) is a non-destructive analytical technique that provides valuable structural information about materials at the nanoscale, making it highly suitable for characterizing the pore systems in magnesium phosphonate frameworks. rsc.orgmdpi.com By analyzing the elastic scattering pattern of X-rays at very low angles (typically 0.1° to 10°), SAXS can determine the size, shape, and distribution of pores and other nanoscale features. researchgate.netnih.gov

The technique is particularly powerful for studying ordered and disordered mesoporous materials. nih.gov The resulting scattering data, plotted as intensity versus the scattering vector (q), contains information about the material's structure. For example, the presence of a distinct peak in the SAXS profile can indicate a degree of periodic ordering of the pores. researchgate.net The position of this peak can be used to calculate the characteristic distance between pores.

SAXS provides statistically significant data averaged over a large sample volume, complementing real-space imaging techniques like transmission electron microscopy. researchgate.net Analysis of the scattering curve can yield a wealth of quantitative information. Various models can be applied to fit the data to extract parameters such as the average pore radius, the pore size distribution, and the specific surface area. rsc.org For metal-organic frameworks and other porous materials, SAXS has been successfully used to reveal details about pore geometry, surface characteristics (smooth or fractal), and the spatial arrangement of the pore network. nih.gov This information is crucial for understanding how the synthesis process influences the final porous architecture of magnesium phosphonate frameworks. nih.gov

Table 3: Structural Parameters Obtainable from SAXS Analysis of a Mesoporous Magnesium Phosphonate Framework

| Parameter | Description | Information Gained |

| Radius of Gyration (Rg) | A measure of the overall size of the scattering objects (pores or particles). | Provides an initial estimate of the average pore or particle size. researchgate.net |

| Pore Size Distribution | The statistical distribution of different pore sizes within the material. | Reveals the homogeneity of the pore structure. rsc.org |

| Specific Surface Area | The total surface area of the pores per unit mass of material. | Quantifies the accessible area for chemical reactions or adsorption. nih.gov |

| Porod Exponent | Derived from the high-q region of the scattering curve, it describes the nature of the pore-matrix interface. | Indicates whether the pore surfaces are smooth or fractal. |

| Inter-pore Distance | For ordered systems, this is the characteristic spacing between adjacent pores. | Elucidates the degree and nature of the porous network's ordering. researchgate.net |

Coordination Chemistry and Bonding in Magnesium Phosphonate 1:1 Systems

Magnesium(II) Coordination Environment

The magnesium(II) ion, with its d¹⁰ electronic configuration, lacks ligand field stabilization energy, causing its coordination geometry to be primarily dictated by electrostatic and steric factors. In phosphonate-based systems, it consistently displays a preference for a six-coordinate environment.

Octahedral Coordination Geometries of Magnesium Centers

In virtually all structurally characterized magnesium phosphonate (B1237965) compounds, the magnesium center adopts an octahedral coordination geometry (MgO₆). tandfonline.comacs.orgacs.orgpsu.edu This arrangement is energetically favorable, satisfying the electrostatic interactions between the Mg²⁺ cation and the surrounding electronegative oxygen atoms. However, the specific composition of this coordination sphere can vary significantly.

In many instances, particularly with bulky phosphonate ligands or in the presence of ample water, the magnesium ion exists as the hexaaquamagnesium(II) cation, [Mg(H₂O)₆]²⁺. mdpi.comresearchgate.net In these cases, the phosphonate anion does not directly coordinate to the metal center but instead resides in the crystal lattice, balancing the positive charge and interacting with the complex cation through hydrogen bonds. mdpi.comnih.gov The coordination environment of the magnesium atom in these structures is often a very nearly regular octahedron composed entirely of water oxygen atoms. nih.gov

Alternatively, the phosphonate ligand can coordinate directly to the magnesium center. In these coordination polymers, the MgO₆ octahedron is formed by a combination of oxygen atoms from one or more phosphonate groups and co-ligands, typically water molecules. acs.orgmdpi.com For example, in the two-dimensional layered coordination polymer Mg(BPMGLY)(H₂O)₂, the magnesium ion is in a slightly distorted octahedral environment formed by four phosphonate oxygens and two water molecules. acs.org Similarly, a dinuclear complex, Mg-PAIBA, features a nearly perfect octahedral magnesium center coordinated to three phosphonate oxygen atoms and three water ligands. acs.org The Mg-O bond distances in these octahedra typically fall within the range of 2.020 to 2.253 Å. acs.orgmdpi.com

| Compound | Mg(II) Coordination Environment | Mg-O Bond Lengths (Å) | Crystal System | Reference |

|---|---|---|---|---|

| [Mg(C₁₃H₁₂O₃P)₂]·8H₂O | Octahedral; [Mg(H₂O)₆]²⁺ cation, phosphonate is a counter-ion. | Not specified for Mg-O, but described as a regular octahedron of water. | Triclinic | nih.gov |

| Mg(BPMGLY)(H₂O)₂ | Distorted Octahedral; 4 phosphonate oxygens, 2 water molecules. | Not specified. | Not specified. | acs.orgresearchgate.net |

| Mg-PAIBA | Nearly Perfect Octahedral; 3 phosphonate oxygens, 3 water molecules. | 2.020–2.125 | Not specified. | acs.org |

| CoMg·4H₂O | Distorted Octahedral; 4 phosphonate oxygens, 2 water molecules. | 2.031–2.253 | Monoclinic | mdpi.com |

Influence of Phosphonate Ligand Denticity and Conformation

The conformation of the organic backbone of the ligand plays a significant role. Flexible ligands can wrap around a metal center to form stable chelate rings. For instance, in the dinuclear Mg-PAIBA complex, two phosphonate oxygen atoms from the same ligand bind to a magnesium center, forming a stable eight-membered chelate ring. acs.org In other cases, the phosphonate group may act as a bridge between two or more metal centers, a crucial feature for the formation of extended one-, two-, or three-dimensional networks. tandfonline.com In a mixed-metal phosphonate, a tripodal [Co(notpH₂)]⁻ ligand acts as a tetradentate linker, using four of its phosphonate oxygens to bind to four different magnesium atoms, constructing a 2D waved layer. mdpi.com

The presence of other functional groups on the ligand, such as carboxyl (-COO⁻) or hydroxyl (-OH) groups, can also influence the coordination. These groups can compete with the phosphonate oxygens for coordination sites on the magnesium ion. However, in some structures, these groups remain uncoordinated. For example, in Mg(BPMGLY)(H₂O)₂, the deprotonated carboxylate group does not participate in bonding to the magnesium ion. acs.org

Nature of Magnesium-Phosphonate Interactions

The interactions holding magnesium phosphonate structures together are a blend of strong ionic forces, directed covalent bonds, and extensive networks of weaker intermolecular forces, primarily hydrogen bonds.

Covalent and Ionic Bonding Contributions

The bond between magnesium and the phosphonate group exhibits both ionic and covalent character. The nature of this interaction can be viewed on a spectrum.

At one end are compounds best described as ionic salts. mdpi.comresearchgate.net In these materials, there is no direct covalent bond between the magnesium and phosphonate. Instead, the structure is composed of discrete [Mg(H₂O)₆]²⁺ cations and phosphonate anions, which are held together by electrostatic attraction and hydrogen bonding. mdpi.comresearchgate.netresearchgate.net This arrangement is common when the phosphonate ligand is bulky or when reaction conditions favor the hydration of the small, highly-charged Mg²⁺ ion. mdpi.comnih.gov

Hydrogen Bonding Networks and Intermolecular Interactions

Hydrogen bonding is a ubiquitous and structurally vital feature in magnesium phosphonate systems. These interactions act as a secondary "glue," organizing the primary structural units (whether they are ionic pairs or coordination polymers) into a stable, three-dimensional supramolecular architecture. tandfonline.comnih.gov

Extensive and often complex hydrogen-bonding networks are formed between the various hydrogen-bond donors and acceptors present in the crystal. mdpi.com The primary donors are:

Coordinated water molecules: Water ligands directly bound to the Mg(II) center are highly polarized and act as strong hydrogen-bond donors. mdpi.comnih.gov

Lattice water molecules: Uncoordinated water molecules trapped in the crystal structure also participate extensively. acs.org

P-OH groups: If the phosphonate group is protonated (i.e., a hydrogen phosphonate), this acidic proton forms very strong hydrogen bonds. nih.gov

The primary acceptors are the oxygen atoms of the phosphonate groups. mdpi.comnih.gov These networks can be quite robust, linking cations and anions into well-defined polar layers in some structures or connecting 1D chains into 2D layers and further into a 3D network. tandfonline.comnih.gov The stability and even the formation of a particular structure can be entirely dependent on the establishment of this favorable hydrogen-bonding network. acs.org

Ligand Design and Its Impact on Coordination Architecture

The organic component of the phosphonate ligand is a powerful tool for chemists to control the final structure and dimensionality of the magnesium phosphonate material. By systematically modifying the size, shape, flexibility, and functional groups of the organic spacer, a diverse range of architectures can be rationally designed. stmarytx.edud-nb.info

The choice of ligand directly influences the resulting framework. For example, using amino tris(methylene phosphonic acid), a ligand with a flexible central nitrogen atom and three phosphonate arms, results in the formation of a one-dimensional (1D) chain structure. tandfonline.com In contrast, employing a more rigid ligand containing a bipiperidine core leads to the formation of 1D ribbons that assemble into a dense 3D network. d-nb.info

The introduction of other functional groups onto the ligand can create specific structural motifs. A ligand containing both phosphonate and carboxylate groups was used to create a discrete, neutral dinuclear magnesium complex, where the ligand's specific geometry favored the formation of a small, contained unit rather than an extended polymer. acs.org The strategic use of a pre-formed cobalt complex as a tripodal metalloligand, which then binds to magnesium ions, allows for the construction of complex, mixed-metal layered materials with precisely controlled connectivity. mdpi.com This highlights how sophisticated ligand design can lead to highly ordered and functional materials.

| Ligand Name/Type | Resulting Structure Type | Dimensionality | Reference |

|---|---|---|---|

| Amino tris(methylene phosphonic acid) | Chain structure | 1D | tandfonline.com |

| Bis(hydrogen diphenylmethylphosphonate) | Layered salt with alternating polar/non-polar layers | 2D (layers) | nih.gov |

| Bis-phosphonomethylglycine (BPMGLY) | Corrugated layered coordination polymer | 2D | acs.org |

| N,N'-4,4'-bipiperidine-bis(methylenephosphonic acid) | Ribbons forming a dense network | 3D | d-nb.info |

| Cobalt(III) tripodal metalloligand | Waved mixed-metal layers | 2D | mdpi.com |

Bifunctional and Multifunctional Phosphonate Ligands

The versatility of magnesium phosphonate structures is greatly enhanced by the use of bifunctional and multifunctional phosphonate ligands. These ligands, which contain one or more phosphonate groups in addition to other functional moieties like carboxylates or amines, allow for the construction of complex and varied coordination networks. acs.orgtandfonline.com

The coordination chemistry of these systems is complex, as the phosphonate group can bind strongly and with great variability through its three accessible oxygen atoms. nih.gov For instance, N,N-bis(phosphonomethyl)-2-aminoisobutyric acid (PAIBA), a bifunctional tripodal carboxy-diphosphonate, has been used to synthesize a doubly bridged neutral dinuclear magnesium complex. acs.orgcsic.es In this structure, each magnesium center is in a near-perfect octahedral environment, coordinated by three phosphonate oxygen atoms and three water ligands. csic.es Two of the phosphonate oxygens originate from the same PAIBA ligand, forming a chelate ring, while the third comes from a neighboring ligand. csic.es

Similarly, tetraphosphonic acids like hexamethylenediamine-N,N,N′,N′-tetrakis(methylenephosphonic acid) (HDTMP) have been employed to create pillared layered magnesium phosphonate structures. mdpi.com In these frameworks, each amino-bis(methylenephosphonate) part of the ligand links three Mg²⁺ ions, demonstrating both bridging and monodentate coordination modes. mdpi.com The use of such multifunctional ligands can lead to the formation of one-dimensional (1D) channels within the structure, a feature of interest for potential applications in proton conductivity. mdpi.commdpi.com

A novel one-dimensional chain magnesium phosphonate, [Mg(H4L)(H2O)3]n, was synthesized using the triphosphonate ligand HN(CH2PO3H)3. tandfonline.comresearchgate.netingentaconnect.com In this compound, the MgO6 polyhedra are connected by the phosphonate groups to form the 1D chain. tandfonline.com

The table below summarizes examples of bifunctional and multifunctional ligands used in the synthesis of magnesium phosphonate systems and the resulting structural dimensionalities.

| Ligand Name | Abbreviation | Functional Groups | Resulting Mg-Phosphonate Structure |

| N,N-bis(phosphonomethyl)-2-aminoisobutyric acid | PAIBA | 2x Phosphonate, 1x Carboxylate, 1x Amine | 0D Dinuclear Complex acs.orgcsic.es |

| Hexamethylenediamine-N,N,N′,N′-tetrakis(methylenephosphonic acid) | HDTMP | 4x Phosphonate, 2x Amine | 3D Pillared Layered Structure mdpi.com |

| Nitrilotris(methylenephosphonic acid) | H6NTMP | 3x Phosphonate, 1x Amine | 1D Chain Structure tandfonline.comresearchgate.netingentaconnect.com |

| 9-(2-(ethoxy(hydroxy)phosphonyl)ethyl)-9H-carbazole-3,6-dicarboxylic acid | H3PCD | 1x Phosphonate, 2x Carboxylate | 3D Porous Metal-Organic Framework rsc.org |

Role of Organic Spacers in Extended Framework Formation

In pillared-layered magnesium tetraphosphonates synthesized with ligands like HDTMP, the alkyl chain (in this case, hexamethylene) acts as a pillar, propping apart the inorganic layers. mdpi.com The length of this alkyl chain directly impacts the interlayer spacing. This strategy of using organic linkers to space out inorganic layers is a key method for introducing porosity into otherwise densely packed layered materials. mdpi.comuantwerpen.be The orientation of these spacers can create 1D channels within the interlayer region, which can be filled with solvent molecules like water. mdpi.com

The flexibility or rigidity of the spacer is also a determining factor. Flexible alkyl chains can adapt to different coordination environments, while rigid aromatic spacers can lead to more predictable and robust frameworks. The introduction of additional functional groups on the spacer can provide further sites for hydrogen bonding or secondary coordination, reinforcing the extended structure. For example, in a magnesium phosphonate metal-organic framework (MOF) synthesized with a carbazole-dicarboxylate phosphonate ligand, the bulky and rigid nature of the spacer contributes to the formation of a stable, porous 3D network. rsc.org

Mixed-Metal Magnesium Phosphonate Chemistry

The introduction of a second metal cation into magnesium phosphonate systems opens up possibilities for tuning the material's properties through the formation of heterometallic compounds and isomorphous substitution.

Isomorphous Substitution in Layered Structures

A notable example is the synthesis of layered mixed-metal phosphonates with the general formula Mg₁₋ₓZnₓ(O₃PR)·H₂O, where R can be various organic groups like methyl or phenyl. psu.edu These materials are prepared by reacting mixed Mg₁₋ₓZnₓ(OH)₂ hydroxides with the desired phosphonic acid. psu.edu Powder X-ray diffraction studies confirm that the resulting mixed-metal phosphonates retain the same orthorhombic crystal structure as the pure magnesium phosphonate (where x=0), demonstrating successful isomorphous substitution of Mg²⁺ by Zn²⁺. psu.edu This substitution is possible due to the similar ionic radii and coordination preferences of Mg²⁺ and Zn²⁺. Such substitutions can influence the material's properties, including its thermal stability and catalytic activity. psu.edumdpi.com

The principle of isomorphous substitution is widely seen in layered materials like layered double hydroxides (LDHs), where the replacement of a divalent cation (like Mg²⁺) with a trivalent one (like Al³⁺) in the brucite-like hydroxide (B78521) layer generates a positive charge, leading to anion-exchange properties. rsc.orgmdpi.com While not a direct 1:1 substitution, the underlying concept of replacing lattice cations to modify properties is analogous.

Heterometallic Coordination Compounds

Beyond simple isomorphous substitution, distinct heterometallic coordination compounds containing magnesium have been synthesized. These compounds feature both magnesium and another metal as integral parts of the crystal structure, often with each metal exhibiting a unique coordination environment.

One synthetic strategy involves using a pre-formed metal complex as a "metalloligand." mdpi.com For example, a cobalt(III) complex with a tripodal phosphonate ligand, [Co(notpH₂)]⁻ (where notpH₆ is C₉H₁₈N₃(PO₃H₂)₃), can act as a tetradentate ligand to bind four magnesium atoms. mdpi.com This results in a layered heterometallic phosphonate, [CoMg(notpH₂)(H₂O)₂]ClO₄. mdpi.com In this structure, each Mg atom is six-coordinated by four phosphonate oxygens from the cobalt metalloligand and two water molecules. mdpi.com The Mg-O bond lengths are, on average, shorter than those in an isostructural Co-Ca compound, reflecting the smaller ionic radius of Mg²⁺. mdpi.com

In another instance, a heterometallic Mg-Zn metal-organic framework has been reported, demonstrating that different metals can be incorporated to create materials with potentially enhanced properties, such as for luminescent sensing. researchgate.net The synthesis of heterometallic hydrides, such as a [Mg-Ni-Mg] complex, further illustrates the diverse reactivity and structural possibilities within mixed-metal magnesium chemistry, although these are not strictly phosphonate compounds. nih.gov

The table below provides examples of heterometallic systems involving magnesium.

| System Type | Second Metal | Compound/Formula Example | Structural Description |

| Isomorphous Substitution | Zinc (Zn) | Mg₁₋ₓZnₓ(O₃PR)·H₂O psu.edu | Layered orthorhombic structure where Zn²⁺ replaces Mg²⁺. psu.edu |

| Heterometallic Compound | Cobalt (Co) | [CoMg(notpH₂)(H₂O)₂]ClO₄ mdpi.com | Layered structure built from a Co(III) metalloligand coordinating to Mg²⁺ centers. mdpi.com |

| Heterometallic MOF | Zinc (Zn) | [MgZn(1,4-bdc)₂(dabco)] (Example structure) | A 3D Mg-Zn heterometallic MOF has been reported for sensing applications. researchgate.net |

Theoretical and Computational Investigations of Magnesium Phosphonate 1:1

Electronic Structure Calculations

The electronic structure of a material dictates its fundamental chemical and physical properties. Computational quantum chemistry methods are essential tools for elucidating these characteristics at the atomic level.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) would be the primary method for investigating the ground state properties of magnesium phosphonate (B1237965) (1:1). This powerful quantum mechanical modeling technique allows for the calculation of the total energy of a system based on its electron density.

For MgPHO₃, DFT calculations would typically begin by constructing a model of its crystal lattice. Researchers would then perform geometric optimization to determine the most stable arrangement of atoms, predicting key structural parameters such as:

Lattice constants: The dimensions of the unit cell.

Bond lengths: The distances between magnesium, phosphorus, oxygen, and hydrogen atoms.

Bond angles: The angles formed between bonded atoms.

Once the optimized geometry is obtained, DFT can be used to calculate a range of ground state properties. These include the electronic band structure, which reveals whether the material is an insulator, semiconductor, or metal, and the density of states (DOS), which shows the distribution of electronic energy levels. The cohesive energy, which indicates the stability of the crystal structure, can also be determined.

Table 1: Hypothetical DFT-Calculated Ground State Properties for MgPHO₃ This table is illustrative of the types of data that would be generated from DFT calculations, as specific experimental or computational values for MgPHO₃ (1:1) are not readily available.

| Property | Predicted Value/Characteristic | Significance |

|---|---|---|

| Lattice Parameters | a, b, c, α, β, γ | Defines the unit cell size and shape |

| Mg-O Bond Length | ~2.0 - 2.2 Å | Indicates the nature of the ionic interaction |

| P-O Bond Length | ~1.5 - 1.6 Å | Reflects the covalent character of the bond |

| Band Gap | Wide (> 3 eV) | Suggests insulating behavior |

| Cohesive Energy | Negative value (e.g., -X eV) | Indicates a stable crystal structure |

Molecular Electrostatic Potential (MEP) Analysis for Charge Distribution

A Molecular Electrostatic Potential (MEP) analysis, derived from the electron density calculated by DFT, is crucial for understanding the charge distribution within the magnesium phosphonate structure. The MEP map visualizes the electrostatic potential on the electron density surface, providing a guide to the reactive behavior of the molecule.

In an MEP analysis of MgPHO₃, different regions would be color-coded:

Red regions: Indicate areas of high electron density and negative electrostatic potential, typically centered on the oxygen atoms. These sites are susceptible to electrophilic attack.

Blue regions: Represent areas of low electron density and positive electrostatic potential, likely found around the magnesium ion (Mg²⁺) and the hydrogen atom. These are the electrophilic regions of the molecule.

Green regions: Denote areas of neutral or near-zero potential.

This analysis provides valuable insights into intermolecular interactions and the reactive sites of the compound.

Simulation of Structural Dynamics and Stability

While DFT provides a static picture of the ground state, molecular dynamics simulations are used to explore the behavior of atoms and molecules over time, offering insights into structural stability and dynamic processes.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations would model the dynamic behavior of magnesium phosphonate by solving Newton's equations of motion for a system of its atoms. This would require the development of a force field—a set of parameters that describe the potential energy of the system—or the use of ab initio MD, which calculates forces directly from electronic structure theory at each step.

MD simulations can be used to study:

Vibrational properties: By analyzing the atomic trajectories, the vibrational frequencies of the P-H, P-O, and Mg-O bonds can be calculated and compared with experimental spectroscopic data (e.g., from infrared or Raman spectroscopy).

Thermal stability: By running simulations at various temperatures, one can observe how the crystal structure behaves and identify the temperature at which it begins to lose its integrity.

Ion diffusion: The mobility of the magnesium ions within the phosphonate framework could be investigated, which is relevant for applications in ion exchange or as a solid electrolyte.

Computational Prediction of Phase Transformations

Computational methods can predict the conditions under which magnesium phosphonate might undergo phase transformations (i.e., changes in its crystal structure). By calculating the Gibbs free energy of different potential crystal structures (polymorphs) as a function of temperature and pressure, a theoretical phase diagram can be constructed.

For example, DFT calculations could be performed on several candidate structures of MgPHO₃. By comparing their relative energies, the most stable phase at 0 Kelvin can be identified. To predict high-temperature or high-pressure phases, phonon calculations are performed to assess the dynamic stability of the lattice and to compute the vibrational contribution to the free energy.

Theoretical Modeling of Host-Guest Interactions

Layered metal phosphonates are known for their ability to act as hosts for guest molecules through intercalation. Theoretical modeling is an indispensable tool for understanding these host-guest interactions.

If magnesium phosphonate (1:1) possesses a layered structure, computational models could be used to simulate the intercalation of guest molecules (e.g., water, ammonia (B1221849), or small organic molecules) between the layers. DFT calculations would be employed to determine:

Intercalation energy: The energy change associated with inserting a guest molecule into the host lattice. A negative value indicates that the process is energetically favorable.

Nature of interactions: Analysis of the electron density and MEP can reveal the types of interactions (e.g., hydrogen bonding, van der Waals forces) that stabilize the host-guest complex.

Advanced Applications of Magnesium Phosphonate 1:1 in Materials Science and Environmental Chemistry

Corrosion Inhibition and Surface Coatings

The protection of metals from corrosion is a critical industrial challenge. Magnesium phosphonate (B1237965) and related phosphonate-based systems offer effective solutions by forming protective layers on metal surfaces, significantly slowing the rate of degradation.

Formation of Phosphonate Layers on Metal Substrates (e.g., Magnesium Alloys, Carbon Steel)

Phosphonate-based treatments form thin, adherent, and protective films on various metal substrates, including highly reactive ones like magnesium alloys and widely used materials like carbon steel. The formation of these layers is a result of the strong affinity between the phosphonate groups and the metal surface. On magnesium alloys, the process involves the chemical binding of phosphonate groups directly to the magnesium substrate, creating stable P-O-Mg bonds. This interaction leads to the development of a hybrid organic-inorganic coating that acts as a robust barrier. rsc.org

For carbon steel, the mechanism involves the precipitation of a phosphonate film onto the surface. In aqueous environments, magnesium phosphonate complexes can form a protective layer that is effective even at elevated temperatures. acs.org Studies on organophosphonates show that as temperature increases, the corrosion rate in the presence of magnesium complexonates can decrease, which is attributed to the formation of this protective film on the metal. acs.org Ellipsometric studies have confirmed the presence of these films, with thicknesses ranging from 30 to 400 nm depending on the specific conditions. acs.org

| Substrate | Phosphonate System | Key Research Finding | Citation |

| Magnesium Alloy (AZ31B) | Diethylphosphonatoethyltriethoxy-silane | Forms a coating with strong chemical bonding of phosphonate groups to the magnesium substrate, enhancing corrosion protection. | rsc.org |

| Carbon Steel (St.3) | Magnesium-NTP Complexonate | Creates a protective film that reduces the corrosion rate, with effectiveness increasing at higher temperatures (up to 90°C). | acs.org |

| Magnesium | Amorphous Ca/Mg-phosphate layer | Pre-treatment in simulated body fluid forms a passive, amorphous phosphate (B84403) layer that improves surface stability. | nih.govresearchgate.net |

Mechanisms of Corrosion Protection via Surface Passivation and Complexation

The protective action of magnesium phosphonate is primarily achieved through two synergistic mechanisms: surface passivation and complexation.

Surface Passivation: Passivation refers to the formation of a non-reactive barrier layer that isolates the metal substrate from the corrosive environment. The phosphonate layer functions as a physical barrier, similar to a dense oxide film, preventing corrosive species like chloride ions and oxygen from reaching the metal surface. nih.govresearchgate.net This passivation is enhanced by the strong chemical bonds formed between the phosphonate and the metal, which improves the hydrolytic stability of the protective layer. rsc.org Research on magnesium alloys demonstrates that surface passivation is a viable strategy to mitigate the high reactivity of magnesium in corrosive media. nih.govresearchgate.net

Complexation: Phosphonates are effective chelating agents, meaning they can bind tightly to metal ions. youtube.com In the context of corrosion, this is a critical function. For instance, during the corrosion of carbon steel, iron ions (Fe²⁺/Fe³⁺) are released at anodic sites and participate in the corrosion cycle. Magnesium phosphonate can form stable complexes with these dissolved iron ions. acs.org This sequestration prevents the iron ions from reacting further to form corrosion products like rust. Studies have shown that the protective film formed on steel in the presence of magnesium phosphonates contains iron complexonates, confirming that this mechanism is active. acs.org

Scale Inhibition in Aqueous Systems